molecular formula C23H31N5O5S B1192334 Branaplam mesylate

Branaplam mesylate

Cat. No. B1192334
M. Wt: 489.591
InChI Key: YIDPCWNMJPTXAZ-YBFBCAGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Branaplam, also known as NVS-SM1 and LMI-070, is a highly potent, selective and orally active small molecule SMN2 splicing modulator as a potential treatment for SMA Type 1 (Spinal Muscular Atrophy) .NVS-SM1 works by increasing the amount of functional SMN protein produced by the “back-up” gene, SMN2, through modifying its splicing.

Scientific Research Applications

Neurogenesis Impact in Juvenile Animals

Branaplam mesylate, a therapeutic agent initially developed for infants with spinal muscular atrophy (SMA), was evaluated for its effects on neurogenesis. Theil et al. (2021) conducted studies using juvenile mice, rats, and dogs, focusing on areas of neurogenesis in the brain. They found that orally administered branaplam had no impact on neurogenesis in these juvenile animals, indicating its safety in terms of CNS development in the context of juvenile animal toxicity studies (Theil et al., 2021).

Modulation of SMN2 Splicing in SMA Treatment

Cheung et al. (2018) explored the role of branaplam in treating spinal muscular atrophy. Branaplam was found to stabilize the interaction between the spliceosome and SMN2 pre-mRNA, increasing full-length SMN RNA and protein levels, thereby offering therapeutic potential for SMA. This study highlights the specific application of branaplam in modulating gene splicing, particularly in the context of rare neuromuscular disorders (Cheung et al., 2018).

Biophysical Modeling of Splice-Modifying Drugs

Ishigami et al. (2022) applied a biophysical-modeling framework to understand the behavior of splice-modifying drugs, including branaplam. Their study quantitatively defined the specificities of branaplam for 5’ splice site sequences. This research is crucial for clarifying the mechanisms of existing splice-modifying treatments and provides a basis for developing new therapies (Ishigami et al., 2022).

RNA-Targeting Small Molecule Drugs

properties

Molecular Formula

C23H31N5O5S

Molecular Weight

489.591

IUPAC Name

(6Z)-3-(1H-pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one mesylate

InChI

InChI=1S/C22H27N5O2.CH4O3S/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;1-5(2,3)4/h5-9,12-13,16,25,27H,10-11H2,1-4H3,(H,23,24);1H3,(H,2,3,4)/b18-17-;

InChI Key

YIDPCWNMJPTXAZ-YBFBCAGJSA-N

SMILES

O=C1C=C(C2=CNN=C2)C=C/C1=C3C=CC(OC4CC(C)(C)NC(C)(C)C4)=NN\3.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LMI070;  LMI-070;  LMI 070;  Branaplam mesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Branaplam mesylate
Reactant of Route 2
Branaplam mesylate
Reactant of Route 3
Branaplam mesylate
Reactant of Route 4
Branaplam mesylate
Reactant of Route 5
Branaplam mesylate
Reactant of Route 6
Branaplam mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.